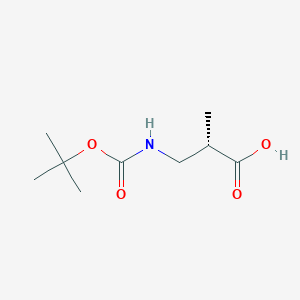

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Übersicht

Beschreibung

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:

| Reagent/Condition | Time | Temperature | Product | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hours | Room temp | (S)-3-Amino-2-methylpropanoic acid | |

| HCl in dioxane | 4 hours | 0–5°C | Hydrochloride salt of free amine |

Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol.

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

Amide Formation

Coupling reagents enable peptide bond synthesis:

| Coupling Agent | Base | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | Benzylamine | (S)-3-(Boc-amino)-N-benzyl-2-methylpropanamide | 92% | |

| EDC/HOBt | NMM | Glycine methyl ester | Dipeptide derivative | 88% |

Substitution at the β-Position

The methyl-substituted β-carbon participates in stereospecific reactions:

Chlorination

Reaction with 2,4,6-trichloro-1,3,5-triazine (TCT) in dichloromethane yields chlorinated derivatives:

| Reagent | Solvent | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| TCT | CH₂Cl₂ | 4 hours | (S)-3-(Boc-amino)-2-methyl-3-chloropropanoate | 31% |

Application : Intermediate for synthesizing β-chloro-β-methyl amino acids in peptidomimetics .

Carboxylic Acid Reduction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | (S)-3-(Boc-amino)-2-methylpropanol | 70% |

Oxidative Deprotection

Hydrogenolysis removes benzyl-type protecting groups in tandem with Boc cleavage:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | MeOH, 4 hours | Free amine + CO₂ + tert-butanol | 95% |

Comparative Reactivity Data

A comparison of reaction rates for Boc deprotection:

| Acid | Concentration | Reaction Rate (k, s⁻¹) |

|---|---|---|

| Trifluoroacetic acid | 50% in DCM | 1.2 × 10⁻³ |

| HCl (gas) | 4 M in dioxane | 3.8 × 10⁻⁴ |

Data derived from kinetic studies in .

Stability Under Synthetic Conditions

The compound remains stable in:

Degradation occurs in:

- Strong acids (pH <2) via Boc cleavage

- High-temperature (>80°C) protic solvents

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Peptide Synthesis

The compound serves as a building block in the synthesis of peptides. The Boc group protects the amine during coupling reactions, which is crucial for assembling peptides without unwanted side reactions. This characteristic makes it highly valuable in the field of medicinal chemistry where precise peptide sequences are required for therapeutic agents.

1.2 Chemoenzymatic Processes

Recent studies highlight its role in chemoenzymatic synthesis, where it acts as a substrate for enzyme-catalyzed reactions. For instance, it can be transformed into various 2-substituted 3-hydroxycarboxylic acids through enzymatic deamination followed by aldol addition and oxidative decarboxylation processes . This method is advantageous in creating enantiomerically pure compounds, which are essential in pharmaceutical applications.

Pharmaceutical Applications

2.1 Therapeutic Potential

Research indicates that (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid derivatives may function as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a significant role in inflammatory responses and is implicated in various diseases such as asthma, rheumatoid arthritis, and Duchenne muscular dystrophy . The inhibition of H-PGDS could provide therapeutic benefits for these conditions.

2.2 Drug Development

The compound's derivatives have been explored for their potential as active pharmaceutical ingredients (APIs). For example, modifications to the Boc-protected structure can lead to compounds with enhanced bioactivity against specific targets involved in disease pathology . The versatility of this compound allows researchers to tailor its structure for improved efficacy and safety profiles.

Biological Studies

3.1 Interaction Studies

Studies have been conducted to evaluate the binding affinities of this compound with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic roles.

3.2 Structure-Activity Relationships (SAR)

The compound's structural features allow researchers to investigate SAR, which is vital for optimizing drug candidates. By systematically modifying the side chains or functional groups, scientists can enhance the biological activity and selectivity of derivatives derived from this amino acid .

5.1 Case Study on Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized to successfully create a series of bioactive peptides with enhanced stability and activity against specific targets . The results demonstrated improved yields compared to traditional methods.

5.2 Case Study on H-PGDS Inhibition

A recent patent highlighted the use of derivatives of this compound as H-PGDS inhibitors, showcasing their potential in treating conditions like Duchenne muscular dystrophy and asthma. The study reported significant reductions in inflammatory markers following treatment with these compounds .

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the amino group is released, allowing it to react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds use the Cbz group as a protecting group for amines.

Fmoc protected amino acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group for amines, which is removed under basic conditions.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to the stability and ease of removal of the Boc group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward . This stability and ease of use make the Boc group a preferred choice in many synthetic applications.

Biologische Aktivität

(S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No. 190897-47-3) is an amino acid derivative that has gained attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits several biological activities through various mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL, demonstrating significant antimicrobial potential .

- Cancer Therapeutics : The compound has been implicated in studies targeting cancer cells. It has demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-cancer properties .

- Inhibition of Specific Enzymes : The compound acts as an inhibitor for various enzymes involved in critical signaling pathways, including those related to apoptosis and cell proliferation. It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models, particularly in Sprague-Dawley rats. Results indicated moderate systemic exposure with a peak plasma concentration () of approximately 592 mg/mL after administration, alongside a slow elimination profile .

Eigenschaften

IUPAC Name |

(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRNRYMFXDGMS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476389 | |

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190897-47-3 | |

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.